molecular formula C14H18N2O4 B15222511 Methyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate

Methyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate

Cat. No.: B15222511
M. Wt: 278.30 g/mol
InChI Key: MDYGFJHMKWJTTE-NEPJUHHUSA-N
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Description

Methyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring structure, which is substituted with a benzyloxycarbonyl group and a methyl ester group. The stereochemistry of the compound is specified by the (2S,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a nucleophilic substitution reaction using benzyl chloroformate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate: Lacks the benzyloxycarbonyl group.

    Methyl (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate: Contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

Methyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

methyl (2S,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18)/t11-,12+/m1/s1

InChI Key

MDYGFJHMKWJTTE-NEPJUHHUSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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